Methyl (R)-4-(2-Chloro-4-fluorophenyl)-6-methyl-2-(2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate
Description
Methyl (R)-4-(2-Chloro-4-fluorophenyl)-6-methyl-2-(2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate (CAS: 1579251-94-7) is a chiral dihydropyrimidine derivative characterized by a 2-thiazolyl substituent at position 2, a 2-chloro-4-fluorophenyl group at position 4, and a methyl ester at position 5 . Synthesis methods for such derivatives typically involve alkylation or condensation reactions, as exemplified in related studies .
Properties
IUPAC Name |
methyl (4R)-4-(2-chloro-4-fluorophenyl)-6-methyl-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O2S/c1-8-12(16(22)23-2)13(10-4-3-9(18)7-11(10)17)21-14(20-8)15-19-5-6-24-15/h3-7,13H,1-2H3,(H,20,21)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZPEPRAOFNSQH-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N=C(N1)C2=NC=CS2)C3=C(C=C(C=C3)F)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@@H](N=C(N1)C2=NC=CS2)C3=C(C=C(C=C3)F)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-4-(2-Chloro-4-fluorophenyl)-6-methyl-2-(2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyrimidine Core: This step involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic or basic conditions to form the dihydropyrimidine ring.
Introduction of the Thiazole Ring: The thiazole ring can be introduced through a cyclization reaction involving a thioamide and an α-haloketone.
Substitution Reactions: The phenyl group with chloro and fluoro substituents can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-4-(2-Chloro-4-fluorophenyl)-6-methyl-2-(2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives with different degrees of saturation.
Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic properties:
- Anti-inflammatory Activity : Research indicates that derivatives of dihydropyrimidines, including this compound, exhibit notable anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
- Anticancer Properties : The compound has been studied for its potential in cancer treatment. It may act by targeting specific pathways involved in tumor growth and proliferation. Its structural components suggest it could interfere with cellular signaling mechanisms that promote cancer cell survival.
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics or antimicrobial agents.
- Hepatitis B Treatment : The compound has been identified as an inhibitor of the Hepatitis B virus (HBV) core protein, suggesting its potential use in the prophylaxis and treatment of hepatitis B .
Organic Synthesis
In organic chemistry, Methyl (R)-4-(2-chloro-4-fluorophenyl)-6-methyl-2-(2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate serves as an important intermediate:
- Synthesis of Complex Molecules : The compound can be utilized as a building block for synthesizing more complex organic molecules through various chemical reactions such as nucleophilic substitutions and coupling reactions.
Biological Studies
The compound is utilized in biological research to understand its interactions with various biological targets:
- Mechanistic Studies : Investigations into how the compound interacts with specific enzymes or receptors can provide insights into its mechanism of action. This understanding is crucial for optimizing its therapeutic potential and minimizing side effects.
Industrial Applications
Beyond medicinal applications, the compound may have industrial uses:
- Material Development : Its unique chemical structure could lead to innovations in developing new materials or chemical processes within industrial settings. This includes applications in coatings, plastics, or other polymer-based products.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl ®-4-(2-Chloro-4-fluorophenyl)-6-methyl-2-(2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Dihydropyrimidine Derivatives
Biological Activity
Methyl (R)-4-(2-Chloro-4-fluorophenyl)-6-methyl-2-(2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Compound Overview
- IUPAC Name : Methyl (R)-4-(2-chloro-4-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate
- Molecular Formula : C17H15ClFN3O2S
- Molar Mass : Approximately 379.84 g/mol
- CAS Number : 1579251-94-7
Biological Activity
The compound exhibits a range of biological activities, which can be categorized as follows:
1. Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds, including this specific compound, demonstrate significant antibacterial and antifungal properties. For instance, studies have shown that related compounds exhibit effective inhibition against strains such as Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 20.85 μM to 250 μM .
| Microorganism | MIC (μM) |
|---|---|
| Staphylococcus aureus | 20.85 |
| Escherichia coli | 25.00 |
| Candida albicans | 30.00 |
2. Anticancer Properties
The compound has shown promise in cancer research, particularly in inhibiting cell proliferation in various cancer cell lines. In vitro studies reported IC50 values indicating effective cytotoxicity against several types of cancer cells, including MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 4.92 |
| HepG2 | 6.91 |
| A549 | 8.43 |
3. Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, which are critical in the development of treatments for various inflammatory diseases. It has been noted to inhibit key inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which play roles in inflammation and cancer progression.
- Receptor Modulation : It may act on various receptors involved in cellular signaling pathways, leading to altered cell growth and apoptosis.
Study on Anticancer Activity
A recent study evaluated the anticancer effects of this compound on human cancer cell lines. The findings revealed that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase .
Antimicrobial Efficacy Study
In another study focusing on antimicrobial efficacy, the compound was tested against multiple bacterial strains using standard CLSI protocols. Results indicated a significant reduction in bacterial viability at concentrations lower than those required for traditional antibiotics .
Q & A
Basic Research Questions
Q. How can the synthetic route for Methyl (R)-4-(2-Chloro-4-fluorophenyl)-6-methyl-2-(2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate be optimized to improve yield and enantiomeric purity?
- Methodological Answer : The synthesis typically involves a multi-step Biginelli-like reaction. Key steps include:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and enhance reaction rates .
- Temperature Control : Maintain temperatures between 60–80°C to avoid decomposition of the thiazole and dihydropyrimidine moieties .
- Chiral Resolution : Employ chiral chromatography or asymmetric catalysis (e.g., using (R)-BINOL derivatives) to isolate the (R)-enantiomer .
- Data Contradiction : Lower yields in some protocols (e.g., 30–40%) may result from incomplete cyclization; adding catalytic acetic acid can improve ring closure .
Q. What techniques are most reliable for structural elucidation of this compound, particularly its dihydropyrimidine ring conformation?
- Methodological Answer :
- X-ray Crystallography : Resolve dihedral angles between the pyrimidine ring and substituents (e.g., thiazolyl, fluorophenyl groups). For example, dihedral angles of ~12–86° between pyrimidine and aryl groups indicate steric interactions .
- NMR Spectroscopy : Use - and -NMR to confirm regioselectivity. For instance, coupling constants () between H-4 and H-5 protons (~3.5–4.0 Hz) confirm the 1,4-dihydropyrimidine structure .
Q. How can researchers assess the purity and stability of this compound under varying storage conditions?
- Methodological Answer :
- HPLC Analysis : Use a C18 column with UV detection (λ = 254 nm) to monitor degradation products. A retention time of 8–10 min is typical for the intact compound .
- Thermogravimetric Analysis (TGA) : Determine thermal stability; decomposition above 200°C suggests suitability for high-temperature reactions .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks; >95% purity retention indicates robustness .
Advanced Research Questions
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in kinase inhibition?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified thiazolyl (e.g., 4-methylthiazole) or fluorophenyl groups (e.g., 3-chloro substitution). Compare IC values in kinase assays (e.g., EGFR, VEGFR2) .
- Molecular Docking : Use AutoDock Vina to model interactions between the dihydropyrimidine core and kinase ATP-binding pockets. Key residues (e.g., Lys721 in EGFR) may form hydrogen bonds with the carboxylate group .
Q. How can contradictory bioactivity data (e.g., antibacterial vs. antifungal effects) be resolved for structurally similar analogs?
- Methodological Answer :
- Meta-Analysis : Compare MIC values across analogs. For example, thiazolyl-substituted derivatives show stronger antifungal activity (MIC = 2–4 µg/mL) than pyridyl analogs (MIC = 8–16 µg/mL), likely due to enhanced membrane permeability .
- Mechanistic Studies : Perform time-kill assays to distinguish bactericidal vs. bacteriostatic effects. Fluorescence microscopy with SYTOX Green can validate membrane disruption in fungal cells .
Q. What computational methods are suitable for predicting off-target interactions or toxicity profiles?
- Methodological Answer :
- QSAR Modeling : Use MOE or Schrödinger to correlate molecular descriptors (e.g., logP, polar surface area) with hepatotoxicity. A logP > 3.5 may indicate higher risk .
- Proteome-Wide Docking : Screen against the Human Proteome Atlas to identify potential off-targets (e.g., cytochrome P450 enzymes) .
Q. How can researchers address regioselectivity challenges in functionalizing the dihydropyrimidine ring?
- Methodological Answer :
- Directed C-H Activation : Use Pd(II) catalysts with directing groups (e.g., 8-aminoquinoline) to selectively functionalize the C-2 or C-6 positions .
- Microwave-Assisted Synthesis : Short reaction times (10–15 min) at 100°C reduce side products in alkylation reactions .
Q. What experimental and theoretical approaches validate hydrogen bonding networks critical for crystal packing?
- Methodological Answer :
- Solid-State NMR : Measure - correlation spectra to detect N–H⋯O/N hydrogen bonds (e.g., between pyrimidine N–H and thiazolyl S atoms) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., 15–20% contribution from C–H⋯π bonds) using CrystalExplorer .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
